![molecular formula C10H8ClNO B3045628 Oxazole, 2-(chloromethyl)-4-phenyl- CAS No. 110704-37-5](/img/structure/B3045628.png)
Oxazole, 2-(chloromethyl)-4-phenyl-
Overview
Description
“Oxazole, 2-(chloromethyl)-4-phenyl-” is a compound that plays a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A technique for the synthesis of 2,4-disubstituted oxazole derivatives was described by Ramana Reddy and colleagues. It involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst .Molecular Structure Analysis
Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1, respectively . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Chemical Reactions Analysis
Oxazole and its derivatives quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .Scientific Research Applications
Synthesis of Biologically Active Compounds
Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry and are considered as the main structure of many biologically active compounds . Therefore, the development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .
Use of Magnetic Nanocomposites as Catalysts
During the last decade, chemistry science especially organic synthesis witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method .
Biological and Medicinal Properties
Heterocyclic chemistry is of great interest to synthetic chemists due to biological and medicinal properties of heterocyclic compounds and their potential applications in drug discovery . Oxazoles are a class of azoles that contain a five-membered ring with oxygen and nitrogen atoms .
Pharmacological Properties
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Synthesis of New Chemical Entities
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
Role in Drug Discovery
Oxazoles and its derivatives are a part of number of medicinal compounds which includes aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .
Mechanism of Action
Target of Action
Oxazole, 2-(chloromethyl)-4-phenyl-, is a member of the oxazole family, a class of heterocyclic aromatic organic compounds Oxazole derivatives have been extensively studied for their many biological and pharmacological activities and are of significant importance in medicinal chemistry .
Biochemical Pathways
Oxazoles are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, but specific information on this compound is currently lacking .
Result of Action
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of oxazole derivatives .
Future Directions
Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule . Enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
2-(chloromethyl)-4-phenyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSUTERTGVCGCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568765 | |
Record name | 2-(Chloromethyl)-4-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110704-37-5 | |
Record name | 2-(Chloromethyl)-4-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-4-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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